molecular formula C14H21F B14484948 2,4-Di-tert-butyl-1-fluorobenzene CAS No. 65130-67-8

2,4-Di-tert-butyl-1-fluorobenzene

Cat. No.: B14484948
CAS No.: 65130-67-8
M. Wt: 208.31 g/mol
InChI Key: WXQWJTRXRVEIOB-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-1-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two tert-butyl groups and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-1-fluorobenzene typically involves the introduction of tert-butyl groups and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. The presence of electron-donating tert-butyl groups can activate the benzene ring, making it more reactive towards electrophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions, although the bulky tert-butyl groups may hinder certain oxidation reactions.

    Reduction Reactions: Reduction of the fluorine atom or the aromatic ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products like 2,4-Di-tert-butyl-1-bromobenzene or 2,4-Di-tert-butyl-1-nitrobenzene.

    Oxidation: Products like 2,4-Di-tert-butylbenzoic acid.

    Reduction: Products like 2,4-Di-tert-butylbenzene.

Scientific Research Applications

2,4-Di-tert-butyl-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-1-fluorobenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-donating tert-butyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.

    2,4-Di-tert-butylbenzene: Lacks the fluorine atom, making it less reactive in certain reactions.

    2,4-Di-tert-butyl-1-chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 2,4-Di-tert-butyl-1-fluorobenzene is unique due to the presence of both tert-butyl groups and a fluorine atom, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and potential for forming specific interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

65130-67-8

Molecular Formula

C14H21F

Molecular Weight

208.31 g/mol

IUPAC Name

2,4-ditert-butyl-1-fluorobenzene

InChI

InChI=1S/C14H21F/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3

InChI Key

WXQWJTRXRVEIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)C(C)(C)C

Origin of Product

United States

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